molecular formula C14H20O2 B085848 2-(4-Cyclohexylphenoxy)ethanol CAS No. 1020-00-4

2-(4-Cyclohexylphenoxy)ethanol

Cat. No.: B085848
CAS No.: 1020-00-4
M. Wt: 220.31 g/mol
InChI Key: CPWZXPYBVCANNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclohexylphenoxy)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68829. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1020-00-4

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)ethanol

InChI

InChI=1S/C14H20O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11H2

InChI Key

CPWZXPYBVCANNT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCO

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCO

Key on ui other cas no.

28761-54-8

Synonyms

2-(4-Cyclohexylphenoxy)ethanol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene (3.2 g) was dissolved in ethanol (100 mL). The resulting solution was added with 20% palladium hydroxide (300 mg) and then stirred in a hydrogen atmosphere at room temperature for 25 hours. The catalyst was filtered off, and washed with ethyl acetate. The filtrate was evaporated, and the residue was azeotroped with toluene (×2) to give the title compound as a colorless solid (2.34 g).
Name
1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
c1ccc(COCCOc2ccc(C3CCCCC3)cc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3.2 g of 1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene was dissolved in 100 ml of ethanol, and 300 mg of 20% palladium hydroxide was added, and the mixture was stirred at room temperature under hydrogen atmosphere for 25 hours. The catalyst was filtered off and washed with ethyl acetate. The filtrate was evaporated, and the residue was subjected to azeotropy with toluene (×2), to give 2.34 g of the title compound as a colorless solid.
Name
1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.